3-(Methylsulfanyl)pentanoic acid
Overview
Description
3-(Methylsulfanyl)pentanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of pentanoic acid where a methylsulfanyl group is attached to the third carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pentanoic acid and methyl mercaptan (methanethiol).
Reaction Process: The reaction involves the nucleophilic substitution of the hydroxyl group in pentanoic acid with a methylsulfanyl group. This is achieved by reacting pentanoic acid with methanethiol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative, this compound.
Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents, such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: The primary product is this compound.
Reduction: The major product is the corresponding alcohol, 3-(methylsulfanyl)pentanol.
Substitution: The products depend on the nucleophile used, resulting in various derivatives.
Scientific Research Applications
3-(Methylsulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methional (3-(methylsulfanyl)propanal)
3-(Methylsulfanyl)propanoic acid
3-(Methylsulfanyl)butanoic acid
Properties
IUPAC Name |
3-methylsulfanylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEITBWCEQGRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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